molecular formula C12H8BrFINO2S B12447464 2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

Cat. No.: B12447464
M. Wt: 456.07 g/mol
InChI Key: QBOIRRMWQREHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is a complex organic compound with the molecular formula C12H8BrFINO2S It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at low temperatures to introduce the bromine atom . Subsequent steps may involve the use of sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8BrFINO2S

Molecular Weight

456.07 g/mol

IUPAC Name

2-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrFINO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(15)7-10(11)14/h1-7,16H

InChI Key

QBOIRRMWQREHMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.